4,6-Dibromo-5-(difluoromethyl)pyridin-2-ol
CAS No.:
Cat. No.: VC17553608
Molecular Formula: C6H3Br2F2NO
Molecular Weight: 302.90 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H3Br2F2NO |
|---|---|
| Molecular Weight | 302.90 g/mol |
| IUPAC Name | 4,6-dibromo-5-(difluoromethyl)-1H-pyridin-2-one |
| Standard InChI | InChI=1S/C6H3Br2F2NO/c7-2-1-3(12)11-5(8)4(2)6(9)10/h1,6H,(H,11,12) |
| Standard InChI Key | NTCJCKQGMQSWQK-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=C(NC1=O)Br)C(F)F)Br |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Weight
4,6-Dibromo-5-(difluoromethyl)pyridin-2-ol has the molecular formula C₆H₃Br₂F₂NO, yielding a molecular weight of 302.90 g/mol . The hydroxyl group at position 2 distinguishes it from positional isomers such as 4,6-dibromo-5-(difluoromethyl)pyridin-3-ol, which shares the same formula but differs in reactivity due to the altered electronic environment .
Spectral Characterization
While explicit spectral data for this compound are unavailable, inferences can be made from related systems:
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¹H NMR: The hydroxyl proton in pyridin-2-ol derivatives typically resonates as a broad singlet near δ 10–12 ppm due to hydrogen bonding. The difluoromethyl group (–CF₂H) exhibits a characteristic triplet (²J₆H-F ≈ 56 Hz) between δ 5.5–6.5 ppm, while aromatic protons appear as doublets or singlets depending on coupling .
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¹³C NMR: The pyridine carbons adjacent to bromine atoms (C4 and C6) are deshielded, appearing near δ 125–135 ppm. The difluoromethyl carbon resonates as a quartet (¹J₃C-F ≈ 250 Hz) around δ 110–120 ppm .
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IR Spectroscopy: Stretching frequencies for the hydroxyl group (νO-H ≈ 3200–3500 cm⁻¹) and C-F bonds (νC-F ≈ 1100–1200 cm⁻¹) are expected .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 4,6-Dibromo-5-(difluoromethyl)pyridin-2-ol likely involves:
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Core Pyridine Formation: Construction of the pyridine ring via condensation or cyclization reactions.
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Bromination: Electrophilic substitution to introduce bromine at C4 and C6.
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Difluoromethylation: Incorporation of the –CF₂H group at C5.
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Hydroxylation: Introduction of the –OH group at C2.
Pyridine Ring Formation
The Hantzsch dihydropyridine synthesis or Kröhnke pyridinium salt method could generate the core structure. For example, reacting acetylacetone with ammonium acetate and formaldehyde under acidic conditions yields 2-hydroxypyridine derivatives .
Bromination
Electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) selectively substitutes positions 4 and 6. For instance, 2-hydroxypyridine treated with Br₂ in acetic acid at 50°C yields 4,6-dibromo-2-hydroxypyridine .
Difluoromethylation
The difluoromethyl group can be introduced via:
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Deoxofluorination: Treating a ketone precursor (e.g., 5-acetyl-4,6-dibromo-2-hydroxypyridine) with Morph-DAST [(morpholino)sulfur trifluoride] at 0°C to room temperature .
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Cross-Coupling: Palladium-catalyzed reactions with difluoromethylating reagents like HCF₂SO₂Cl .
Final Purification
Chromatographic separation (silica gel, ethyl acetate/hexane) or recrystallization (CH₂Cl₂/hexane) isolates the product .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen bonding from the hydroxyl group. Limited solubility in water (logP ≈ 2.5–3.0) .
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Stability: Susceptible to hydrolysis under acidic or basic conditions, particularly at elevated temperatures. Storage under inert atmosphere at −20°C is recommended .
Thermal Properties
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Melting Point: Estimated at 120–140°C based on analogous brominated pyridines .
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Thermogravimetric Analysis (TGA): Decomposition onset likely above 200°C, with mass loss corresponding to Br₂ and HF elimination .
Applications in Drug Discovery and Materials Science
Pharmaceutical Intermediates
The compound’s bromine atoms enable Suzuki-Miyaura cross-coupling reactions to generate biaryl structures common in kinase inhibitors. For example, coupling with boronic acids could yield analogs of imatinib or dasatinib .
Agrochemicals
Difluoromethyl groups enhance lipophilicity and metabolic stability, making this compound a candidate for fungicides or herbicides. The hydroxyl group facilitates derivatization into esters or ethers for optimized bioavailability .
Organic Electronics
Brominated pyridines serve as electron-deficient units in organic semiconductors. Incorporation into polymers or small-molecule acceptors could improve electron mobility in organic photovoltaics .
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